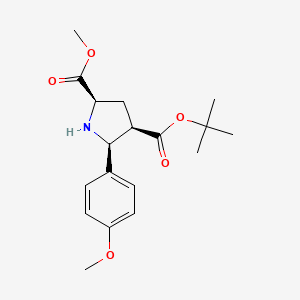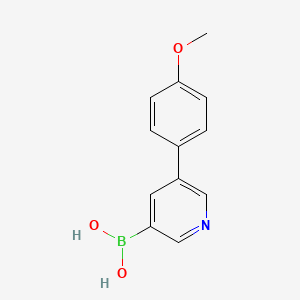
6-(4-Methoxyphenoxy)hexan-1-ol
Descripción general
Descripción
6-(4-Methoxyphenoxy)hexan-1-ol is an organic compound with the molecular formula C13H20O3 It is a derivative of hexanol, featuring a methoxyphenoxy group attached to the sixth carbon of the hexanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenoxy)hexan-1-ol typically involves the reaction of 4-methoxyphenol with 6-bromohexanol. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxyphenol attacks the carbon atom bonded to the bromine in 6-bromohexanol, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxyphenoxy)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-(4-Methoxyphenoxy)hexan-1-one or 6-(4-Methoxyphenoxy)hexanal.
Reduction: Formation of 6-(4-Methoxyphenoxy)hexane.
Substitution: Formation of various substituted phenoxyhexanols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenoxy)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: A precursor in the synthesis of 6-(4-Methoxyphenoxy)hexan-1-ol, known for its antioxidant properties.
6-Bromohexanol: Another precursor, used in the nucleophilic substitution reaction to form this compound.
Hexan-1-ol: A simple alcohol with a six-carbon chain, used as a starting material in the synthesis of various derivatives.
Uniqueness
This compound is unique due to the presence of both a methoxyphenoxy group and a hexanol chain, which confer distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
6-(4-methoxyphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSELTELBUPVXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3091852.png)
![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)







![2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid](/img/structure/B3091908.png)

